Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

5-(4-pyridyl)-1H-pyrazol-3-amine structure
91912-53-7 structure
Nombre del producto:5-(4-pyridyl)-1H-pyrazol-3-amine
Número CAS:91912-53-7
MF:C8H8N4
Megavatios:160.17592048645
MDL:MFCD06738752
CID:800205
PubChem ID:18769385

5-(4-pyridyl)-1H-pyrazol-3-amine Propiedades químicas y físicas

Nombre e identificación

    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
    • 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
    • 5-(4-pyridinyl)-1H-Pyrazol-3-amine
    • 5-pyridin-4-yl-1H-pyrazol-3-amine
    • 3-amino-5-(4-pyridyl)-2H-pyrazole
    • 3-amino-5-(pyridin-4-yl)-2H-pyrazole
    • 5-(4-pyridinyl)-1H-pyrazole-3-amine
    • 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
    • 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
    • Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
    • 3-Amino-5-(4-pyridinyl)-1H-pyrazole
    • 3-Pyridin-4-yl-1H-pyrazol-5-amine
    • 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
    • 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
    • [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
    • 5-(4-pyridyl)-1H-pyrazol-3-amine
    • AKOS005186875
    • SCHEMBL238785
    • CS-0208112
    • 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
    • DB-000876
    • EN300-55831
    • BS-13663
    • MFCD06738752
    • 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
    • F31171
    • AB27814
    • 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
    • Z381217184
    • SY184826
    • 91912-53-7
    • BCP26703
    • DTXSID30596128
    • 3-Amino-5-(4-pyridyl)-1H-pyrazole
    • AKOS022358157
    • MDRGSALNBWSYJX-UHFFFAOYSA-N
    • 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
    • MDL: MFCD06738752
    • Renchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
    • Clave inchi: MDRGSALNBWSYJX-UHFFFAOYSA-N
    • Sonrisas: N1C=CC(C2NN=C(N)C=2)=CC=1

Atributos calculados

  • Calidad precisa: 160.074896g/mol
  • Carga superficial: 0
  • XLogP3: 0.5
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 160.074896g/mol
  • Masa isotópica única: 160.074896g/mol
  • Superficie del Polo topológico: 67.6Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 144
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.3±0.1 g/cm3
  • Punto de fusión: 194-196 °C
  • Punto de ebullición: 465.369 ℃ at 760 mmHg
  • Punto de inflamación: 266.3±13.1 °C
  • PSA: 67.59000
  • Logp: 1.63510
  • Presión de vapor: 0.0±1.1 mmHg at 25°C

5-(4-pyridyl)-1H-pyrazol-3-amine Información de Seguridad

  • Palabra de señal:warning
  • Instrucciones de peligro: H303+H313+H333
  • Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: H303+H313+H333
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(4-pyridyl)-1H-pyrazol-3-amine Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-pyridyl)-1H-pyrazol-3-amine PrecioMás >>

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Chemenu
CM129984-5g
5-(pyridin-4-yl)-1H-pyrazol-3-amine
91912-53-7 95%+
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$342 2024-07-20
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$ 375.00 2022-06-03
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91912-53-7 97%
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EN300-55831-0.25g
3-(pyridin-4-yl)-1H-pyrazol-5-amine
91912-53-7 95.0%
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$19.0 2025-02-20
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91912-53-7 95.0%
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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5-Pyridin-4-yl-2H-pyrazol-3-ylamine
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10176.51CNY 2021-05-08
Chemenu
CM129984-1g
5-(pyridin-4-yl)-1H-pyrazol-3-amine
91912-53-7 95%+
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$71 2024-07-20
TRC
P995173-50mg
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$81.00 2023-05-17
eNovation Chemicals LLC
Y1193666-5g
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91912-53-7 95%
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$515 2023-09-01
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91912-53-7 95%
5g
$410 2024-07-28

5-(4-pyridyl)-1H-pyrazol-3-amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
Referencia
Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  2 h, 100 °C
Referencia
Preparation of substituted pyridine derivatives as SARM1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile ,  Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Referencia
Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; reflux → rt
Referencia
Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Tetrahydrofuran ;  18 h, reflux
Referencia
Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ;  18 h, reflux
Referencia
Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors
Gopalsamy, Ariamala; Ciszewski, Greg; Shi, Mengxiao; Berger, Dan; Hu, Yongbo; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ;  -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
Referencia
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)
Zanaletti, Riccardo; Bettinetti, Laura; Castaldo, Cristiana; Cocconcelli, Giuseppe; Comery, Thomas; et al, Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
Referencia
Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  8 h, reflux; overnight, reflux
Referencia
Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity.
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referencia
Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referencia
Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, heated
Referencia
Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, 90 °C
Referencia
Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Referencia
Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201
Hayakawa, Nobuhiko; Noguchi, Masatsugu; Takeshita, Sen; Eviryanti, Agung; Seki, Yukie; et al, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Referencia
Inflammatory-disease therapeutic or preventive agent-screening method
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ;  3 h, reflux
Referencia
Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, 90 °C
Referencia
Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 - 8 h, 80 °C
Referencia
Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases
, China, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referencia
Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor
, United States, , ,

5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials

5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
A15912
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):225.0/814.0